Cas no 135401-79-5 (4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxyic Acid)

4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxyic Acid 化学的及び物理的性質
名前と識別子
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- 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid
- 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxyic Acid
- 5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,2-oxazole-3-carboxylic acid
- 4-(tert-butoxycarbonyl)-5-methyl-3-isoxazolecarboxylic acid
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- インチ: 1S/C10H13NO5/c1-5-6(7(8(12)13)11-16-5)9(14)15-10(2,3)4/h1-4H3,(H,12,13)
- InChIKey: BYNZWEDTUQSLIM-UHFFFAOYSA-N
- ほほえんだ: O(C(C1C(C(=O)O)=NOC=1C)=O)C(C)(C)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 296
- トポロジー分子極性表面積: 89.6
- 疎水性パラメータ計算基準値(XlogP): 1.5
4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxyic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B692735-1g |
4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxyic Acid |
135401-79-5 | 1g |
$ 1090.00 | 2022-06-06 | ||
Chemenu | CM294944-250mg |
4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid |
135401-79-5 | 95% | 250mg |
$*** | 2023-03-30 | |
A2B Chem LLC | AE45272-250mg |
4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid |
135401-79-5 | 95% | 250mg |
$196.00 | 2024-04-20 | |
A2B Chem LLC | AE45272-100mg |
4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid |
135401-79-5 | 95% | 100mg |
$116.00 | 2024-04-20 | |
Ambeed | A285916-250mg |
4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid |
135401-79-5 | 95% | 250mg |
$268.0 | 2025-03-05 | |
TRC | B692735-1000mg |
4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxyic Acid |
135401-79-5 | 1g |
$ 1315.00 | 2023-04-18 | ||
Chemenu | CM294944-1g |
4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid |
135401-79-5 | 95% | 1g |
$468 | 2021-08-18 | |
TRC | B692735-100mg |
4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxyic Acid |
135401-79-5 | 100mg |
$ 167.00 | 2023-04-18 | ||
1PlusChem | 1P009K6W-100mg |
4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxyicAcid |
135401-79-5 | 95% | 100mg |
$131.00 | 2023-12-22 | |
Aaron | AR009KF8-100mg |
4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxyicAcid |
135401-79-5 | 95% | 100mg |
$135.00 | 2025-02-11 |
4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxyic Acid 関連文献
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxyic Acidに関する追加情報
4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic Acid: A Comprehensive Overview
4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic Acid (CAS No. 135401-79-5) is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound, often abbreviated as TBC-MeIsoz-COOH, belongs to the class of isoxazoles, which are heterocyclic compounds with a five-membered ring containing one oxygen and one nitrogen atom. The presence of the tert-butoxycarbonyl (Boc) group and a methyl substituent on the isoxazole ring imparts unique chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The structure of 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic Acid is characterized by its isoxazole core, which is a highly versatile scaffold in medicinal chemistry. The Boc group, a common protecting group in peptide synthesis, plays a crucial role in stabilizing the carboxylic acid functionality during synthetic procedures. Recent studies have highlighted the importance of such protecting groups in enhancing the efficiency of multi-step synthesis pathways, particularly in the development of complex molecules with multiple functional groups.
One of the most notable applications of TBC-MeIsoz-COOH is its use as an intermediate in the synthesis of peptide-based drugs. The Boc group allows for precise control over the reactivity of the carboxylic acid during coupling reactions, ensuring high yields and purity in the final product. This has been extensively utilized in the development of antibiotics, anti-inflammatory agents, and cancer therapeutic agents, where precise control over molecular architecture is critical.
Recent advancements in computational chemistry have provided deeper insights into the electronic properties and reactivity of 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic Acid. Quantum mechanical calculations have revealed that the conjugation between the isoxazole ring and the Boc group significantly influences the compound's electronic distribution, making it more susceptible to nucleophilic attack. This understanding has been instrumental in optimizing synthetic protocols and improving reaction efficiencies.
In addition to its role as an intermediate, TBC-MeIsoz-COOH has also been explored for its potential as a bioisostere in drug design. Bioisosteres are structural analogs that retain similar biological activity but differ chemically, allowing for modifications that improve pharmacokinetic properties such as solubility and bioavailability. Studies have shown that substituting certain groups on the isoxazole ring can lead to compounds with enhanced affinity for specific biological targets, opening new avenues for drug discovery.
The synthesis of 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic Acid typically involves a multi-step process that begins with the preparation of an appropriate precursor. Recent research has focused on developing more efficient and environmentally friendly synthetic routes, such as using microwave-assisted synthesis or catalytic methods to reduce reaction times and minimize waste. These advancements align with current trends toward sustainable chemistry practices.
Another area of active research involves the exploration of TBC-MeIsoz-COOH as a building block for constructing libraries of compounds for high-throughput screening (HTS). The ability to rapidly synthesize diverse derivatives has become increasingly important in modern drug discovery pipelines. By leveraging modular synthesis strategies, researchers can efficiently generate libraries containing hundreds or thousands of compounds derived from TBC-MeIsoz-COOH, significantly accelerating the discovery process.
The biological activity of 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic Acid has been extensively studied across various model systems. In vitro assays have demonstrated its potential as an inhibitor of key enzymes involved in inflammatory pathways, suggesting its utility in developing anti-inflammatory therapeutics. Furthermore, preliminary studies indicate that it may exhibit selective cytotoxicity against certain cancer cell lines, highlighting its potential as an anticancer agent.
Recent collaborative efforts between academic institutions and pharmaceutical companies have led to breakthroughs in understanding the pharmacokinetics and toxicity profiles of TBC-MeIsoz-COOH derivatives. Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have enabled precise characterization of these compounds, providing critical data for preclinical studies.
In conclusion, 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic Acid (CAS No. 135401-79-5) stands out as a versatile and valuable compound in contemporary chemical research. Its unique structure, combined with advancements in synthetic methodologies and computational tools, positions it as a key player in the development of novel therapeutic agents. As research continues to uncover new applications and optimize its properties, this compound will undoubtedly remain at the forefront of medicinal chemistry innovation.
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